Ethyl 4-((4-((2-(diethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride
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Description
Ethyl 4-((4-((2-(diethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C27H35ClFN5O5S2 and its molecular weight is 628.18. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a thiazole ring, which is found in many biologically active compounds such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . Therefore, it’s possible that this compound could have similar targets, such as microbial proteins or enzymes involved in DNA replication.
Biochemical Pathways
Again, the affected pathways would depend on the specific target. Inhibiting a microbial enzyme could disrupt the microbe’s DNA replication pathway, leading to cell death .
Pharmacokinetics
The compound contains a diethylaminoethyl group , which could potentially enhance its solubility and absorption, improving its bioavailability.
Properties
IUPAC Name |
ethyl 4-[4-[2-(diethylamino)ethyl-(4-fluoro-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34FN5O5S2.ClH/c1-4-30(5-2)14-19-33(26-29-24-22(28)8-7-9-23(24)39-26)25(34)20-10-12-21(13-11-20)40(36,37)32-17-15-31(16-18-32)27(35)38-6-3;/h7-13H,4-6,14-19H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DABAXDNVRHKCPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35ClFN5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.